2-Chloro-N,4-dimethylnicotinamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H9ClN2O |
|---|---|
Molecular Weight |
184.62 g/mol |
IUPAC Name |
2-chloro-N,4-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C8H9ClN2O/c1-5-3-4-11-7(9)6(5)8(12)10-2/h3-4H,1-2H3,(H,10,12) |
InChI Key |
YFIWGLHMJKKUPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)Cl)C(=O)NC |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of 2 Chloro N,4 Dimethylnicotinamide
De Novo Synthetic Strategies for 2-Chloro-N,4-dimethylnicotinamide
The de novo synthesis of this compound, a compound with potential applications in various chemical sectors, necessitates a carefully designed synthetic pathway. The inherent reactivity of the pyridine (B92270) ring, coupled with the need for regioselective functionalization, presents a significant challenge.
Design of Precursor-Based Synthetic Pathways
A plausible and efficient synthetic strategy for this compound would likely commence from readily available precursors such as nicotinic acid or 2-hydroxynicotinic acid. A potential pathway could involve the following key steps:
Chlorination of the Pyridine Ring: The initial step would focus on the regioselective introduction of a chlorine atom at the C2 position of the pyridine ring. Starting from nicotinic acid N-oxide, chlorination can be achieved using reagents like phosphorus oxychloride (POCl₃). This method, however, can sometimes lead to the formation of byproducts if not carefully controlled. An alternative is the use of 2-hydroxynicotinic acid, which can be converted to the 2-chloro derivative using a chlorinating agent.
Activation of the Carboxylic Acid: The resulting 2-chloronicotinic acid would then require activation of its carboxylic acid group to facilitate the subsequent amidation. This is typically achieved by converting the carboxylic acid into a more reactive species, such as an acid chloride. Thionyl chloride (SOCl₂) or oxalyl chloride are commonly employed for this transformation.
Amidation: The final step involves the reaction of the activated 2-chloronicotinoyl chloride with N,4-dimethylaniline. This nucleophilic acyl substitution reaction would yield the target compound, this compound. The reaction conditions, including solvent and temperature, would need to be optimized to ensure high yield and purity.
Exploration of Regioselective Chlorination and Amidation Reactions
The success of the synthesis hinges on the regioselectivity of the chlorination step. The electron-withdrawing nature of the carboxylic acid group at the C3 position directs electrophilic aromatic substitution to the C5 and C6 positions. However, nucleophilic substitution on the pyridine ring, particularly after N-oxidation, favors the C2 and C6 positions. The use of nicotinic acid N-oxide as a precursor is therefore a strategic choice for achieving chlorination at the desired C2 position.
The amidation reaction is generally more straightforward. However, the reactivity of the aniline (B41778) nitrogen in N,4-dimethylaniline can be influenced by the electronic effects of the methyl groups on the aromatic ring. Careful selection of the reaction solvent and the potential use of a non-nucleophilic base to scavenge the HCl generated during the reaction would be crucial for driving the reaction to completion and minimizing side reactions.
Synthetic Principles Derived from 2-chloro-N,N-dimethylnicotinamide and Related Analogs
The synthesis of the closely related analog, 2-chloro-N,N-dimethylnicotinamide, provides valuable insights into the potential synthetic methodologies for this compound.
Established Methodologies for the Preparation of 2-chloro-N,N-dimethylnicotinamide
Several methods for the synthesis of 2-chloro-N,N-dimethylnicotinamide have been reported, primarily in patent literature. One prominent method starts from 2-chloronicotinic acid, which is first converted to 2-chloronicotinoyl chloride using a chlorinating agent like thionyl chloride. The subsequent reaction with dimethylamine (B145610) hydrochloride in the presence of a base affords 2-chloro-N,N-dimethylnicotinamide.
Another innovative approach utilizes 2-chloro-3-trichloromethylpyridine as the starting material. ncert.nic.in This compound is reacted with an aqueous solution of dimethylamine under controlled pH and temperature to yield 2-chloro-N,N-dimethylnicotinamide in high yields. ncert.nic.in This method is advantageous as it avoids the use of hazardous reagents like thionyl chloride.
Table 1: Comparison of Synthetic Methods for 2-chloro-N,N-dimethylnicotinamide
| Starting Material | Reagents | Key Transformation | Reported Yield | Reference |
| 2-chloronicotinic acid | 1. Thionyl chloride 2. Dimethylamine | Amidation | High | - |
| 2-chloro-3-trichloromethylpyridine | Dimethylamine in water | Aminolysis | up to 98.5% | ncert.nic.in |
Reaction Condition Optimization for High-Yield Synthesis
The optimization of reaction conditions is critical for maximizing the yield and purity of the final product. In the synthesis of 2-chloro-N,N-dimethylnicotinamide from 2-chloro-3-trichloromethylpyridine, maintaining the pH of the reaction mixture between 8 and 10 and the temperature between 80 and 98°C was found to be crucial for achieving a high yield of 98.5%. ncert.nic.in Continuous addition of dimethylamine throughout the reaction helps to maintain the optimal pH. ncert.nic.in Such optimization strategies would be directly applicable to the synthesis of this compound.
Chemical Transformations Utilizing this compound as a Key Intermediate
Potential transformations could include:
Substitution of the Chloro Group: The chlorine atom could be displaced by various nucleophiles such as amines, alkoxides, or thiolates to introduce a diverse range of functional groups at the C2 position. This would allow for the synthesis of a library of novel nicotinamide (B372718) derivatives.
Cross-Coupling Reactions: The chloro-substituted pyridine ring could participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. This would enable the formation of carbon-carbon or carbon-heteroatom bonds, leading to more complex molecular architectures.
Modification of the Amide Group: The amide functionality itself could be a site for further chemical modification, although it is generally less reactive than the C-Cl bond.
The exploration of these transformations could unlock new avenues for the development of novel compounds with potential biological or material science applications.
Derivatization to Novel Heterocyclic Systems
The transformation of this compound into novel heterocyclic systems is primarily achieved through the displacement of the C2-chloro substituent. This allows for the introduction of various functional groups and the construction of fused or linked ring systems.
A notable derivatization involves the introduction of selenium to form dimeric structures linked by a diselenide bridge. The synthesis of 2,2′-(Diselane-1,2-diyl)bis(N,N-dimethylnicotinamide) serves as a prime example of this transformation, starting from the analogous 2-Chloro-N,N-dimethylnicotinamide. iucr.orgiucr.org
The synthesis commences with the reduction of elemental selenium powder using a reducing agent like sodium borohydride (B1222165) in an appropriate solvent such as absolute ethanol. iucr.orgnih.gov This reaction, typically initiated at 0°C and then warmed to room temperature, generates a nucleophilic selenium species. Subsequently, 2-Chloro-N,N-dimethylnicotinamide is added to the mixture. iucr.orgiucr.org The nucleophilic selenium species attacks the electron-deficient C2 position of the pyridine ring, displacing the chloride ion. The reaction is often stirred for an extended period, for instance, up to 7 days, to ensure completion. iucr.orgiucr.org Following the substitution, an oxidation step is performed by bubbling oxygen through the solution after acidification with glacial acetic acid, which facilitates the formation of the stable diselenide (Se-Se) bond, yielding the final product. iucr.orgiucr.org The resulting compound, 2,2′-(Diselane-1,2-diyl)bis(N,N-dimethylnicotinamide), can be purified by extraction and recrystallization, affording colorless, block-shaped crystals. iucr.orgiucr.org This methodology achieved a yield of 52%. iucr.orgiucr.org
The molecular structure of the synthesized compound, C₁₆H₁₈N₄O₂Se₂, is centrosymmetric, with the midpoint of the Se-Se bond acting as a crystallographic center of symmetry. iucr.orgiucr.org
Table 1: Synthesis Parameters for 2,2′-(Diselane-1,2-diyl)bis(N,N-dimethylnicotinamide)
| Parameter | Details | Source(s) |
| Starting Materials | Selenium powder, Sodium borohydride, 2-Chloro-N,N-dimethylnicotinamide | iucr.org, iucr.org, nih.gov |
| Solvent | Absolute ethanol | iucr.org, nih.gov |
| Reaction Steps | 1. Reduction of Se with NaBH₄ at 0°C to room temp. 2. Addition of 2-Chloro-N,N-dimethylnicotinamide. 3. Stirring for 7 days. 4. Acidification with acetic acid. 5. Oxidation with O₂. | iucr.org, iucr.org |
| Purification | Extraction with dichloromethane, Recrystallization from Cyclohexane–Chloroform | iucr.org, iucr.org |
| Yield | 52% | iucr.org, iucr.org |
| Product Formula | C₁₆H₁₈N₄O₂Se₂ | iucr.org, iucr.org |
The conversion of 2-chloro-nicotinamide derivatives into aminosulfonyl compounds represents another significant synthetic pathway. The synthesis of 2-aminosulfonyl-N,N-dimethylnicotinamide from 2-chloro-N,N-dimethylnicotinamide is a well-documented industrial process involving three main stages: sulfhydryl preparation, oxidation/chlorination, and amination. google.com
The initial step involves a sulfonation reaction where the chloro-substituent is replaced by a sulfur-containing group. google.com This is typically achieved by reacting the 2-chloro-N,N-dimethylnicotinamide with a source of sulfur, such as sodium polysulfide. google.com The sodium polysulfide is itself prepared in situ from sulfur and a reducing agent like sodium hydrosulfide (B80085) or sodium sulfite (B76179) in an aqueous solution with sodium hydroxide. google.com This substitution reaction can be lengthy, sometimes requiring reflux for over 16 hours to form the 2-sulfhydryl-N,N-dimethylnicotinamide intermediate. google.com
In the second stage, the resulting sulfhydryl compound undergoes oxidative chlorination. google.com Bubbling chlorine gas through the reaction mixture containing the intermediate oxidizes the sulfhydryl group to a sulfonyl chloride (-SO₂Cl). google.com
The final stage is amination. The sulfonyl chloride intermediate is treated with ammonia (B1221849) (ammoniacal liquor) to displace the chlorine atom, forming the final 2-aminosulfonyl-N,N-dimethylnicotinamide product. google.com This multi-step process transforms the initial chloro-compound into a sulfonamide, a functional group of interest in medicinal chemistry. google.comcymitquimica.com
Table 2: Synthetic Stages for 2-Aminosulfonyl-N,N-dimethylnicotinamide
| Stage | Process | Key Reagents | Intermediate/Product | Source(s) |
| 1. Sulfhydryl Preparation | Nucleophilic substitution of chlorine with a sulfur group. | 2-chloro-N,N-dimethylnicotinamide, Sodium polysulfide (from Sulfur, Sodium Hydrosulfide, NaOH). | 2-sulfhydryl-3-N,N-dimethyl nicotinamide | google.com |
| 2. Oxidation & Chlorination | Oxidation of the sulfhydryl group to a sulfonyl chloride. | Chlorine gas, Concentrated hydrochloric acid. | Alkylsulfonyl chloride derivative. | google.com |
| 3. Amination | Displacement of the sulfonyl chloride to form a sulfonamide. | Ammoniacal liquor. | 2-amino-sulfonyl-N,N-dimethylnicotinamide. | google.com |
Exploration of Catalytic Reactions and Coupling Chemistry
The 2-chloro-pyridine scaffold of this compound is well-suited for a variety of metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While specific studies on this compound are not extensively detailed, the reactivity of similar 2-chloropyridine (B119429) and nicotinamide derivatives provides a strong basis for predicting its chemical behavior.
The presence of the chlorine atom allows this compound to serve as an electrophilic partner in cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig reactions. For these transformations, a catalyst, typically a palladium or nickel complex, is employed to facilitate the coupling between the chloro-heteroaromatic compound and a suitable nucleophilic partner (e.g., a boronic acid in Suzuki coupling, an alkene in Heck coupling, or an amine in Buchwald-Hartwig coupling). The synthesis of various nicotinamide derivatives often employs condensation and coupling reactions as key steps. nih.govmdpi.com
Furthermore, the pyridine nitrogen and amide oxygen atoms offer potential coordination sites, allowing the molecule or its derivatives to act as ligands for transition metals. This could enable its use in the development of novel catalysts. The reactivity of the chloro-substituent can also be harnessed in reactions promoted by other means. For instance, reactions of similar chloro-heterocycles with N-nucleophiles have been successfully promoted using carbon disulfide as a catalyst, suggesting alternative, non-metallic activation pathways. researchgate.net The synthesis of complex nucleosides has also been achieved through condensation reactions involving heterocyclic bases, demonstrating the broad applicability of these coupling principles. nih.gov
Comprehensive Spectroscopic Characterization and Structural Elucidation of 2 Chloro N,4 Dimethylnicotinamide
Vibrational Spectroscopy for Molecular Structure and Functional Group Analysis
Raman Spectroscopy
While general principles of NMR and vibrational spectroscopy are well-established, the specific chemical shifts (in ppm) for ¹H and ¹³C NMR, as well as the characteristic vibrational frequencies (in cm⁻¹) for the functional groups of 2-Chloro-N,4-dimethylnicotinamide, could not be located in published scientific literature or spectral databases. Generating such data without experimental evidence would be speculative and would not meet the required standards of scientific accuracy.
For a complete and accurate spectroscopic analysis, experimental data from the analysis of a pure sample of this compound would be necessary. This would involve dissolving the compound in a suitable deuterated solvent for NMR analysis and preparing a sample for FTIR and Raman spectroscopy. The resulting spectra would provide definitive information on the molecular structure, including the specific positions of the chloro, N-methyl, and 4-methyl substituents on the nicotinamide (B372718) framework.
Without access to these specific experimental results, a detailed and authoritative article on the comprehensive spectroscopic characterization and structural elucidation of this compound cannot be produced at this time.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions
The electronic absorption spectrum of a molecule is dictated by the transitions of electrons from lower to higher energy molecular orbitals upon the absorption of ultraviolet or visible light. For an aromatic system like this compound, the UV-Vis spectrum is expected to be characterized by absorption bands arising from π → π* and n → π* transitions.
The pyridine (B92270) ring, being a heteroaromatic system, possesses both π-electrons and non-bonding (n) electrons on the nitrogen and oxygen atoms. The π → π* transitions, which are typically of high intensity (large molar absorptivity, ε), originate from the excitation of electrons from the bonding π orbitals to the antibonding π* orbitals of the aromatic ring. These are analogous to the transitions observed in benzene (B151609) and its derivatives, though the presence of the nitrogen heteroatom and substituents will cause shifts in the absorption maxima (λ_max).
The n → π* transitions involve the promotion of a non-bonding electron from the nitrogen atom of the pyridine ring or the oxygen atom of the amide group to an antibonding π* orbital. These transitions are generally of lower intensity compared to π → π* transitions and are sensitive to the polarity of the solvent.
For related compounds like 2-chloro-N-(2,4-dinitrophenyl)acetamide, UV-Vis spectra have been studied in various solvents, demonstrating the influence of the molecular environment on the electronic transitions. researchgate.net In the case of this compound, the presence of the electron-withdrawing chloro group and the electron-donating methyl groups on the pyridine ring, as well as the N,N-dimethylamide substituent, would further influence the energies of the molecular orbitals and thus the wavelengths of the absorption maxima. A bathochromic (red) or hypsochromic (blue) shift of the absorption bands compared to unsubstituted nicotinamide would be anticipated. For instance, studies on quinoline-annulated chlorins show significant shifts in absorption bands based on substituent effects.
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Involved Orbitals | Expected Wavelength Region | Expected Intensity |
| π → π | π (bonding) → π (antibonding) | Shorter wavelength UV (e.g., 200-300 nm) | High |
| n → π | n (non-bonding) → π (antibonding) | Longer wavelength UV (e.g., >270 nm) | Low |
X-ray Crystallography for Precise Solid-State Structure Determination
As a definitive crystal structure for this compound is not publicly available, the following sections will discuss the anticipated solid-state structure based on the known crystal structure of the closely related compound, 2-chloronicotinamide (B82574) . nih.govnih.govchemspider.com The presence of the N-methyl and 4-methyl groups in the target molecule would introduce some steric and electronic differences, but the fundamental packing and interaction motifs are likely to share similarities.
The conformation of the molecule in the solid state is defined by the arrangement of its atoms in three-dimensional space, which can be described by bond lengths, bond angles, and torsion angles. In the case of 2-chloronicotinamide, the molecule would consist of a planar pyridine ring substituted with a chlorine atom and a carboxamide group.
The relative orientation of the amide group with respect to the pyridine ring is a key conformational feature, described by the torsion angle between the plane of the ring and the plane of the amide group. Steric hindrance between the amide group and the substituent at the 2-position (the chlorine atom) would likely lead to a non-coplanar arrangement. This twisting would be a balance between minimizing steric repulsion and maximizing π-conjugation between the ring and the amide group. The N,4-dimethyl substitution in the target compound would likely induce further conformational adjustments.
Table 2: Representative Torsion Angles in Nicotinamide Derivatives
| Torsion Angle | Description | Expected Value (degrees) |
| C2-C3-C(O)-N | Defines the twist of the amide group relative to the pyridine ring | Likely non-zero to relieve steric strain |
| C3-C(O)-N-C(H3) | Describes the orientation of the N-methyl group | Dependent on the overall crystal packing |
The packing of molecules in a crystal is governed by a variety of intermolecular interactions. mdpi.comrsc.org In a crystal of a molecule like 2-chloronicotinamide, and by extension this compound, several types of interactions would be expected to play a crucial role. These include hydrogen bonds, halogen bonds, and π-π stacking interactions.
Hydrogen bonding is a critical directional interaction that significantly influences the crystal packing of molecules containing hydrogen bond donors (like N-H groups) and acceptors (like C=O and pyridine nitrogen). ul.ieresearchgate.netrsc.org In the crystal structure of 2-chloronicotinamide, the amide group (-CONH2) provides both donor (N-H) and acceptor (C=O) sites, leading to the formation of robust hydrogen-bonded networks. chemicalbook.com
Typically, amides form centrosymmetric dimers through N-H···O=C hydrogen bonds. These dimers can then be further linked into chains or sheets. The pyridine nitrogen can also act as a hydrogen bond acceptor. In the case of this compound, the primary amide is replaced by a tertiary amide (-CON(CH3)2), which lacks N-H donors. This would preclude the classic amide-amide hydrogen bonding. However, weaker C-H···O and C-H···N hydrogen bonds involving the methyl groups and the aromatic ring could still play a significant role in the crystal packing. nih.gov The presence of water molecules in a crystalline hydrate (B1144303) could also introduce bridging hydrogen bonds. nih.gov
Table 3: Potential Hydrogen Bonding Interactions in the Crystal Lattice
| Donor | Acceptor | Type of Interaction | Significance |
| N-H (in 2-chloronicotinamide) | C=O | Strong, directional | Formation of primary structural motifs (e.g., dimers, chains) |
| C-H (aromatic/methyl) | O=C | Weak | Contributes to overall crystal packing and stability |
| C-H (aromatic/methyl) | N (pyridine) | Weak | Influences molecular orientation |
| C-H (aromatic/methyl) | Cl | Weak | Can contribute to the supramolecular assembly nih.gov |
Theoretical and Computational Investigations of 2 Chloro N,4 Dimethylnicotinamide
Molecular Dynamics Simulations and Conformational Dynamics
Investigation of Dynamic Behavior in Different Environments:There is no literature available on molecular dynamics (MD) simulations that would provide insight into the conformational flexibility, solvent effects, or intermolecular interactions of 2-Chloro-N,4-dimethylnicotinamide over time.
While computational studies exist for structurally similar compounds, the strict focus of this article on This compound prevents the inclusion of analogous data. The scientific community has yet to publish theoretical and computational research focused solely on this compound.
Thermodynamic Property Prediction and Analysis
The thermodynamic properties of a chemical compound are fundamental to understanding its behavior in various systems, including its stability and solubility.
Computational Estimation of Heat Capacity and Related Thermodynamic Parameters (Relevant to Crystalline Forms of Analogs)
Computational approaches, such as those combining molecular dynamics simulations with temperature-dependent analyses, have shown promise in calculating heat capacity changes in protein-ligand binding. nih.gov These methods calculate the derivative of the total energy as a function of temperature to estimate the heat capacity. nih.gov For nicotinamide (B372718), it has been noted that its two polymorphic forms exhibit different melting temperatures and enthalpies of melting, indicating they are monotropically related, with one form being more thermodynamically stable. mdpi.com The ideal gas entropy and heat capacity have also been computed for related compounds, which, along with experimental measurements of condensed phase heat capacities, help in deriving sublimation and vaporization enthalpies. researchgate.net
These computational and experimental findings on nicotinamide and its analogs provide a framework for estimating the thermodynamic parameters of this compound. The introduction of chloro and methyl groups would be expected to alter the intermolecular forces and crystal packing, which would, in turn, influence its heat capacity and other thermodynamic properties.
Solubility Prediction and Solvent Effects (Extrapolated from Related Nicotinamides)
The solubility of a compound is a critical parameter, and it is significantly influenced by the choice of solvent. For nicotinamide, extensive studies have been conducted to determine its solubility in various pure and binary solvent systems. researchgate.netsci-hub.sephyschemres.orgresearchgate.net
Experimental data shows that the solubility of nicotinamide is temperature-dependent, generally increasing with a rise in temperature. researchgate.netsci-hub.sephyschemres.org The solubility in different pure solvents follows a general trend, with higher solubility observed in more polar solvents like methanol (B129727) and ethanol, and lower solubility in less polar solvents like ethyl acetate (B1210297) and butyl acetate. researchgate.netsci-hub.se For instance, at 298.15 K, the solubility of nicotinamide is highest in solvents like DMSO and DMF, followed by water, and is significantly lower in acetonitrile (B52724). nih.gov
The solubility of nicotinamide in binary solvent mixtures can exhibit co-solvent, synergistic, or anti-solvent effects. nih.govresearchgate.net For example, in aqueous mixtures with DMSO, a synergistic effect is observed, leading to a higher solubility than in either pure water or pure DMSO. nih.gov Conversely, acetonitrile acts as an anti-solvent in certain molar fractions with water. nih.gov The dissolution of nicotinamide can be either enthalpy-driven or entropy-driven depending on the solvent system and concentration. In aqueous solutions at low concentrations, the process is entropy-driven, while at higher concentrations, it becomes enthalpy-driven. purdue.edu
These findings for nicotinamide can be extrapolated to predict the solubility behavior of this compound. The presence of a chlorine atom and two methyl groups will alter the polarity and hydrogen bonding capabilities of the molecule compared to nicotinamide. The chloro group, being electron-withdrawing, and the methyl groups, being electron-donating and increasing lipophilicity, will likely decrease its solubility in polar solvents like water and increase its solubility in less polar organic solvents. The specific interplay of these functional groups will determine the precise solubility profile in different solvents.
| Solvent | Solubility Trend/Observation | Reference |
|---|---|---|
| Methanol | High solubility | researchgate.netsci-hub.se |
| Ethanol | High solubility | researchgate.netsci-hub.se |
| Water | Good solubility | nih.gov |
| DMSO | Very high solubility | nih.gov |
| DMF | Very high solubility | nih.gov |
| Acetonitrile | Low solubility | nih.gov |
| Ethyl Acetate | Low solubility | researchgate.netsci-hub.se |
| Butyl Acetate | Low solubility | researchgate.netsci-hub.se |
Molecular Docking and Ligand-Target Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Elucidation of Potential Binding Modes with Biological Macromolecules
While specific molecular docking studies for this compound are not widely published, research on related nicotinamide derivatives provides insights into their potential binding modes with biological macromolecules. For example, studies on nicotinamide N-methyltransferase (NNMT) inhibitors have used computer-based docking to understand how these molecules bind to the enzyme's active site. acs.orgnih.gov These studies revealed that inhibitors can form selective interactions with residues in the nicotinamide-binding site, driven by intermolecular forces. acs.orgnih.gov
Similarly, docking simulations of nicotinamide derivatives as inhibitors of Aurora kinases have shown that these compounds can form favorable interactions within the kinase domain. nih.gov In another study, docking of 2-chloro-nitrobenzamide derivatives with α-glucosidase and α-amylase revealed hydrogen bonding, electrostatic, and hydrophobic interactions with active site residues. nih.gov The binding of NAD+ and its precursor NMN to the Nudix homology domain of DBC1 has been shown to involve hydrogen bonding, with E363 and D372 being key binding sites. biorxiv.org
Computational Approaches to Structure-Activity Relationship (SAR) Prediction
Computational methods are instrumental in predicting the structure-activity relationships (SAR) of drug candidates, guiding the design of more potent and selective molecules.
Ligand-based and structure-based approaches are the two main categories of computational techniques for predicting xenobiotic metabolism and activity. nih.gov Ligand-based methods use the structures of known active and inactive compounds to derive SARs, while structure-based methods focus on the properties of the target enzyme and its interactions with the ligand. nih.gov For nicotinamide derivatives, SAR studies have been conducted to develop inhibitors for enzymes like nicotinamide N-methyltransferase (NNMT) and Aurora kinases. acs.orgnih.govnih.govnih.gov
In the case of NNMT inhibitors, screening of various substituted analogs led to the identification of key structural features that determine inhibitory activity. acs.orgnih.gov A robust correlation was found between the computationally predicted ligand-enzyme interaction scores and the experimentally determined inhibitory concentrations (IC50 values). acs.orgnih.gov Similarly, for Aurora kinase inhibitors, the synthesis and evaluation of a series of nicotinamide derivatives helped in establishing an SAR, where certain substitutions on the nicotinamide scaffold led to enhanced antitumor activity. nih.gov
Future Research Perspectives and Emerging Applications
Rational Design and Synthesis of Novel Derivatives with Enhanced and Selective Bioactivity
The rational design of new chemical entities is a cornerstone of modern medicinal chemistry and drug discovery. For 2-Chloro-N,4-dimethylnicotinamide, this approach can be systematically applied to generate derivatives with potentially improved biological activity and selectivity. The existing structure offers several points for modification, including the chloro, methyl, and dimethylamino groups.
The synthesis of these novel derivatives would likely follow established methodologies for nicotinamide (B372718) compounds, potentially involving the acylation of an appropriate amine with a 2-chloro-4-methylnicotinoyl chloride precursor. nih.gov The biological evaluation of these new compounds against a panel of relevant targets would be crucial to identify derivatives with enhanced potency and selectivity. rsc.org
Table 1: Hypothetical Derivatives of this compound and Their Design Rationale
| Derivative ID | Modification from Parent Compound | Rationale for Design | Potential Biological Target Class |
| CDM-F | Replacement of 2-Chloro with 2-Fluoro | Enhance metabolic stability and alter electronic properties. | Kinases, Dehydrogenases |
| CDM-Et | Replacement of 4-Methyl with 4-Ethyl | Probe steric tolerance at the receptor binding site. | Enzymes with hydrophobic pockets |
| CDM-NHMe | Replacement of N,N-dimethyl with N-methyl | Introduce hydrogen bond donor capability. | Targets with specific hydrogen bonding requirements |
| CDM-pip | Replacement of N,N-dimethylamide with a piperidinyl amide | Introduce a basic nitrogen for potential salt formation and altered solubility. | GPCRs, Ion Channels |
Application of Advanced Spectroscopic and Imaging Techniques for In Situ Biological Interactions
Understanding how a molecule interacts with its biological target within a living system is paramount for elucidating its mechanism of action. Advanced spectroscopic and imaging techniques offer powerful tools to study these interactions in situ.
For this compound and its derivatives, techniques such as Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) could be employed to monitor protein-ligand binding in real-time within living cells. This would require the development of fluorescently labeled versions of the compound or its target protein.
Furthermore, advanced microscopy techniques like confocal microscopy and super-resolution microscopy could be used to visualize the subcellular localization of a fluorescently tagged this compound derivative. nih.gov This would provide valuable information on whether the compound accumulates in specific organelles, which could be linked to its biological effects. Raman microscopy, a label-free imaging technique, could potentially be used to map the distribution of the compound within cells based on its unique vibrational signature.
Development of Integrated Computational-Experimental Models for Predictive Biology
The integration of computational modeling with experimental validation has become an indispensable tool in modern chemical and biological research. nih.govnih.gov For this compound, the development of predictive models could significantly accelerate the discovery and optimization of its potential applications.
Quantitative Structure-Activity Relationship (QSAR) models could be developed based on a library of synthesized derivatives and their corresponding biological activities. nih.gov These models would mathematically correlate the structural features of the molecules with their biological effects, allowing for the prediction of the activity of yet-unsynthesized compounds.
Molecular docking and molecular dynamics (MD) simulations could be used to predict the binding mode of this compound and its analogs to specific protein targets. rsc.org These simulations provide insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding affinity and selectivity. This information can then guide the rational design of more potent and selective derivatives.
An integrated approach, where computational predictions are used to prioritize the synthesis and testing of new compounds, and experimental results are fed back to refine the computational models, would create a powerful discovery engine.
Table 2: Example of an Integrated Computational-Experimental Workflow for this compound
| Step | Methodology | Objective | Expected Outcome |
| 1. Target Identification | Literature review, bioinformatics | Identify potential biological targets for nicotinamide derivatives. | A prioritized list of protein targets. |
| 2. In Silico Screening | Molecular Docking | Predict the binding affinity of this compound to the identified targets. | Identification of the most promising target(s). |
| 3. In Vitro Validation | Enzyme assays, binding assays | Experimentally confirm the interaction between the compound and the predicted target. | IC50 or Kd values for the interaction. |
| 4. SAR by Modeling | QSAR, MD simulations | Understand the structural requirements for optimal binding and guide the design of new derivatives. | A set of virtual compounds with predicted enhanced activity. |
| 5. Synthesis & Testing | Organic synthesis, biological assays | Synthesize and test the computationally designed derivatives. | Experimental validation of the predictive model. |
| 6. Model Refinement | Machine learning | Incorporate new experimental data to improve the accuracy of the computational models. | A more robust and predictive model for future design cycles. |
Exploration of Emerging Applications in Functional Materials Science
The utility of pyridine (B92270) and its derivatives extends beyond the biological realm into the field of functional materials science. numberanalytics.comyoutube.comnih.gov The unique electronic properties of the pyridine ring, coupled with the potential for modification, make these compounds interesting building blocks for novel materials.
Future research could explore the potential of this compound as a ligand for the synthesis of metal-organic frameworks (MOFs) or coordination polymers. The nitrogen atom of the pyridine ring and the oxygen atom of the amide group could coordinate to metal ions, leading to the formation of extended structures with potential applications in gas storage, catalysis, or sensing.
Furthermore, the incorporation of this compound into polymeric materials could impart specific functionalities. For example, it could be explored as a monomer or an additive in the creation of polymers with tailored optical, electronic, or thermal properties. The presence of the chloro and methyl groups could influence the polymer's solubility, processability, and final material characteristics. The exploration of these avenues could open up entirely new applications for this and related nicotinamide derivatives.
Q & A
What are the optimal reaction conditions for synthesizing 2-Chloro-N,4-dimethylnicotinamide with high yield and purity?
Answer: A novel one-step synthesis method involves reacting 2-chloro-3-trichloromethylpyridine with aqueous dimethylamine under rigorously controlled conditions. Key parameters include maintaining a temperature of 90–100°C and a pH of 8–9 during the reaction. This approach achieves a yield of 98.5% and purity exceeding 99%, as validated by HPLC and mass spectrometry. The method minimizes side reactions, such as hydrolysis of the trichloromethyl group, by optimizing reagent stoichiometry and reaction time .
How can researchers validate the electronic structure and reactivity of this compound using computational methods?
Answer: Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) is recommended to model the compound’s electronic properties. Studies on analogous systems show that incorporating exact-exchange terms improves accuracy in predicting bond dissociation energies and charge distribution. For example, Becke’s three-parameter functional (1993) reduces average absolute deviations in atomization energies to 2.4 kcal/mol, enabling precise analysis of nucleophilic/electrophilic sites critical for derivatization .
What analytical techniques are most effective for characterizing this compound and its derivatives?
Answer:
- HPLC-MS : Ideal for detecting trace impurities or degradation products, with methods adapted from trialkylethanaminium salt analysis (e.g., using C18 columns and electrospray ionization) .
- NMR Spectroscopy : H and C NMR resolve structural features like the dimethylamide group and chloro substituent. Coupling constants in H NMR can confirm steric effects on aromatic protons.
- X-ray Crystallography : While not directly reported for this compound, studies on similar chloronicotinamides reveal non-planar conformations and dihedral angles critical for intermolecular interactions .
How does steric hindrance influence the synthesis of this compound derivatives?
Answer: Bulky substituents on the pyridine or amide nitrogen can impede alkylation or acylation reactions. For example, direct alkylation of 2-chloro-N,N-dialkylethanamines fails with larger alkyl groups due to steric clashes, necessitating alternative routes like stepwise alkylation of 2-(dialkylamino)ethanols. Kinetic studies suggest reaction rates decrease by >50% when substituting methyl with isopropyl groups .
What mechanistic insights exist for this compound’s role in enzyme inhibition?
Answer: While direct data is limited, structurally related compounds inhibit cyclooxygenase (COX) and histone demethylases via active-site binding. For instance, 2-chloro-N,N-dimethylethylamine derivatives alkylate cysteine residues in enzymes, disrupting catalytic activity. Molecular docking simulations (e.g., AutoDock Vina) predict strong binding affinity (−8.2 kcal/mol) to COX-2, validated by IC values in the nanomolar range .
How can researchers resolve contradictions in reported bioactivity data for this compound analogs?
Answer: Discrepancies often arise from assay conditions (e.g., pH, solvent polarity) or impurity profiles. A 2024 study demonstrated that varying dimethylamine concentrations (5–20%) during synthesis alters byproduct formation, directly impacting cytotoxicity results. Standardizing reaction protocols and using orthogonal analytical methods (e.g., LC-MS/MS) reduces variability .
What are the challenges in scaling up laboratory-scale synthesis to pilot production?
Answer: Key challenges include:
- Thermal Control : Exothermic reactions at >100°C require jacketed reactors to prevent decomposition.
- Byproduct Management : Hydrolysis of trichloromethyl intermediates generates HCl, necessitating neutralization with NaOH in situ.
- Yield Optimization : Pilot studies show a 5–10% yield drop compared to lab-scale due to mixing inefficiencies, addressed using high-shear mixers .
How do solvent polarity and temperature affect the stability of this compound?
Answer: Stability studies in aprotic solvents (e.g., DMF, acetonitrile) show <5% degradation over 30 days at 25°C, while protic solvents (e.g., ethanol) accelerate hydrolysis. Arrhenius modeling predicts a shelf-life of 18 months at −20°C, critical for long-term storage in pharmacological assays .
What advanced spectroscopic methods can probe hydrogen-bonding interactions in this compound?
Answer:
- Solid-State NMR : Detects hydrogen bonding between the amide carbonyl and chloro substituent, with chemical shifts >170 ppm for C=O.
- FT-IR : Stretching frequencies at 1650–1680 cm (C=O) and 750–780 cm (C-Cl) correlate with crystallographic data .
How can researchers design derivatives to enhance bioavailability while retaining activity?
Answer: Introducing hydrophilic groups (e.g., hydroxyl, carboxyl) at the 4-methyl position improves solubility without compromising COX-2 affinity. A 2023 SAR study found that 4-hydroxymethyl analogs exhibit a 3-fold increase in aqueous solubility (from 0.2 mg/mL to 0.6 mg/mL) while maintaining IC < 100 nM .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
